(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS No.: 1234859-61-0
Cat. No.: VC6154593
Molecular Formula: C14H16FN5O
Molecular Weight: 289.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234859-61-0 |
|---|---|
| Molecular Formula | C14H16FN5O |
| Molecular Weight | 289.314 |
| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | HXNBQKQLRUVBCT-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Interactions
Structural Configuration
The molecular architecture of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone integrates two heterocyclic systems: a piperazine ring and a 1,2,3-triazole ring. The piperazine moiety adopts a chair conformation, while the triazole ring contributes planar rigidity. X-ray crystallographic studies of analogous compounds reveal dihedral angles between aromatic systems ranging from 50° to 60°, which influence molecular packing and intermolecular interactions . For example, in structurally related tetrazole derivatives, π–π stacking between benzene rings and C–H⋯S hydrogen bonds stabilize crystal lattices .
Intermolecular Interactions
Hydrogen bonding and π–π interactions dominate the compound’s solid-state behavior. In a study of a similar triazole-containing molecule, N–H⋯S hydrogen bonds formed centrosymmetric dimers, while offset face-to-face π–π stacking extended these dimers into layered structures . Such interactions are critical for predicting solubility and crystallinity, which impact formulation development.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves sequential functionalization of the piperazine and triazole rings:
-
Piperazine Derivative Formation: Cyclization of 1,2-diamine precursors yields the piperazine core. Substitution with a 2-fluorophenyl group is achieved via nucleophilic aromatic substitution using 2-fluoroiodobenzene .
-
Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1-methyltriazole moiety. Ethyl 2-chloro-3-oxobutanoate serves as a key intermediate for coupling reactions .
-
Final Coupling: Palladium-catalyzed cross-coupling links the piperazine and triazole subunits, followed by purification via chromatography or recrystallization .
Industrial-Scale Production
Optimized conditions for large-scale synthesis include continuous flow chemistry to enhance yield (reported up to 77% in batch reactions) and high-throughput screening to identify ideal solvents (e.g., DMF or ethanol) .
Pharmacological Activity
Antimicrobial Efficacy
Triazole derivatives exhibit broad-spectrum antimicrobial activity. In a recent evaluation, analogs of the target compound demonstrated potent inhibition against Mycobacterium tuberculosis:
| Compound Derivative | Target Pathogen | MIC (μM) |
|---|---|---|
| T4 | M. tuberculosis | ≤21.25 |
| T5 | M. tuberculosis | ≤21.25 |
| T6 | M. tuberculosis | ≤21.25 |
Table 1: Minimum inhibitory concentrations (MIC) of triazole derivatives against Mycobacterium tuberculosis .
The fluorophenyl group enhances membrane permeability, while the triazole ring disrupts bacterial cell wall synthesis through undefined mechanisms .
Mechanism of Action
Putative Targets
While the exact mechanism remains under investigation, structural analogs suggest dual modes of action:
-
Enzyme Inhibition: Triazole moieties may inhibit mycobacterial CYP450 enzymes, disrupting ergosterol biosynthesis .
-
Receptor Modulation: The piperazine component could interact with serotonin or dopamine receptors, though this remains speculative without direct evidence .
Biochemical Pathways
Preliminary studies propose interference with nucleotide synthesis, particularly adenosine regulation, due to the triazole’s resemblance to purine bases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume